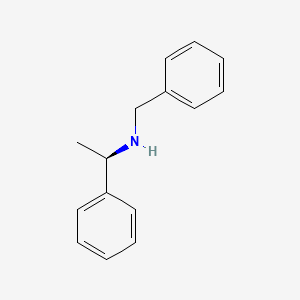

![molecular formula C7H4ClF3N4 B1270080 8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-amina CAS No. 338773-34-5](/img/structure/B1270080.png)

8-Cloro-6-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-amina

Descripción general

Descripción

Synthesis Analysis

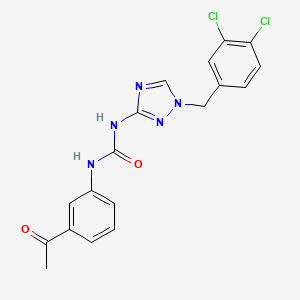

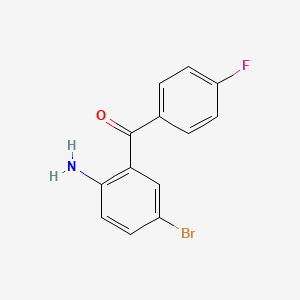

The compound is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate as starting materials through multi-step reactions facilitated by microwave irradiation. This efficient process results in the formation of novel substituted derivatives characterized by 1H NMR, MS, and elemental analysis (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure of related triazolo[4,3-a]pyridine derivatives has been elucidated using X-ray diffraction, demonstrating the compound's crystallization in specific space groups and revealing intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal structure (Mu et al., 2015).

Chemical Reactions and Properties

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine participates in various chemical reactions, including palladium-catalyzed monoarylation of hydrazides. This method showcases the chemoselective addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions, emphasizing its reactivity and potential for generating analogues with diverse substituents (Reichelt et al., 2010).

Physical Properties Analysis

Studies on the structural and optical properties of triazolopyridine derivatives provide insights into their crystallization behavior, vibrational spectra, and electron absorption. The detailed characterization through FTIR, FT-Raman spectra, and XRD studies highlights the compound's stability and interaction patterns (Dymińska et al., 2022).

Chemical Properties Analysis

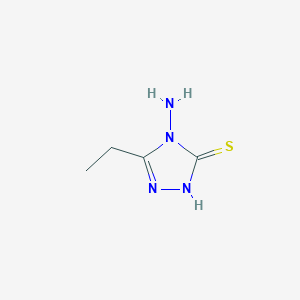

Research focusing on the reactivity of 3-amino-5-trifluoromethyl-1,2,4-triazole, a closely related compound, demonstrates the potential for synthesizing poly-substituted triazolopyrimidine and triazolotriazine derivatives. This versatility in chemical reactions underscores the significant chemical properties and the ability to form various derivatives through strategic modifications (Zohdi, 1997).

Aplicaciones Científicas De Investigación

Estudios Anticancerígenos

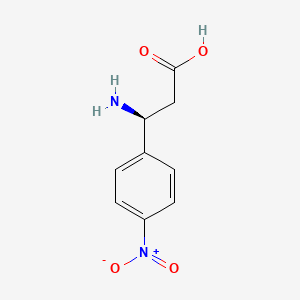

El compuesto se ha utilizado en la síntesis de una amplia variedad de derivados de 3-trifluorometil-5,6-dihidro-[1,2,4]triazolo pirazina . Estos derivados se han cribado eficazmente para sus propiedades anticancerígenas . Por ejemplo, el compuesto RB7 mostró una notable actividad anticancerígena en las líneas celulares de cáncer de colon HT-29 .

Acción Antiproliferativa

Los compuestos sintetizados se evaluaron por su acción antiproliferativa frente a dos líneas celulares de cáncer de colon humano (líneas celulares de cáncer de colon HCT-116 y HT-29) . El rango de IC 50 se estimó en 6.587 a 11.10 µM .

Activación de la Vía Apoptótica

Se descubrió que el compuesto RB7 inducía la vía apoptótica mitocondrial mediante la regulación ascendente de Bax y la regulación descendente de Bcl2 . Esto condujo a la activación de la Caspasa 3 en las células HT-29 y la iniciación de la muerte celular a través de la vía apoptótica mitocondrial .

Síntesis de Derivados

El compuesto se utiliza en la síntesis de una amplia variedad de derivados de 3-trifluorometil-5,6-dihidro-[1,2,4]triazolo pirazina . La síntesis implica el tratamiento de clorhidrato de 3-trifluorometil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-α]pirazina con una serie de isocianatos en presencia de trietilamina .

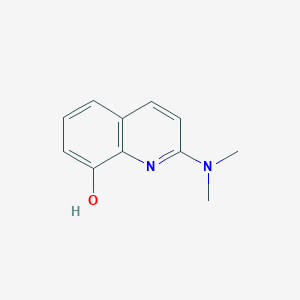

Intermedio Farmacéutico

El compuesto es un farmacóforo clave de la sitagliptina fosfato, un nuevo fármaco para el tratamiento de la diabetes mellitus tipo II . Se utiliza como intermedio farmacéutico en la síntesis de sitagliptina .

Producción Industrial

El método de síntesis del compuesto es simple, no produce una gran cantidad de subproductos y es favorable para la producción industrial . Las materias primas de partida están fácilmente disponibles, lo que lo convierte en un buen candidato para la producción a gran escala .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to be potent adenosine receptor antagonists .

Mode of Action

Based on the structural similarity to other triazolo-pyridine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

Similar compounds have been found to inhibit tnf-α and il-6 cytokines, suggesting that they may affect inflammatory pathways .

Result of Action

Similar compounds have shown prominent anticancer activity .

Propiedades

IUPAC Name |

8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-14-6(15)12/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQIYEMMSHATPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362981 | |

| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338773-34-5 | |

| Record name | 8-Chloro-6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338773-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)